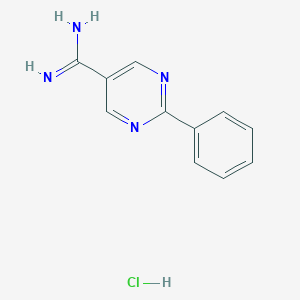

2-Phenylpyrimidine-5-carboximidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Phenylpyrimidine-5-carboximidamide hydrochloride is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁ClN₄. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpyrimidine-5-carboximidamide hydrochloride typically involves the reaction of 2-phenylpyrimidine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions generally include:

Temperature: 60-80°C

Solvent: Ethanol or methanol

Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving:

High-pressure reactors: To maintain the required reaction conditions

Automated control systems: For precise monitoring and control of reaction parameters

Purification techniques: Such as crystallization and filtration to obtain high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylpyrimidine-5-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the carboximidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

Reducing agents: Like lithium aluminum hydride or sodium borohydride

Nucleophiles: Including amines, alcohols, and thiols

Major Products Formed

Oxidation products: Oxides and hydroxyl derivatives

Reduction products: Amines and other reduced forms

Substitution products: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has indicated that pyrimidine derivatives, including 2-phenylpyrimidine compounds, have significant potential in cancer treatment. A study highlighted the synthesis of novel pyrimidine-based compounds that exhibited selective cytotoxicity against various cancer cell lines. These compounds were evaluated for their ability to inhibit key cellular pathways involved in tumor growth and survival, showcasing promising results against breast, ovarian, and lung cancers .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on a series of pyrimidine derivatives, including 2-phenylpyrimidine-5-carboximidamide hydrochloride. The study revealed that modifications at specific positions on the pyrimidine ring could enhance anticancer activity while reducing toxicity to normal cells. The most effective compounds demonstrated IC50 values in the nanomolar range against several cancer types, indicating their potential as therapeutic agents .

Antimicrobial Activity

Another area of application for this compound is its antimicrobial properties. Research has shown that certain pyrimidine derivatives possess activity against bacterial and fungal strains, making them candidates for developing new antimicrobial agents.

Case Study: Antifungal Efficacy

In a study assessing the antifungal activity of pyrimidine derivatives, 2-phenylpyrimidine compounds were tested against resistant strains of Candida albicans. The results indicated low minimum inhibitory concentrations (MICs), suggesting that these compounds could be effective against infections caused by resistant fungal strains .

Anti-Schistosomal Activity

Recent investigations into the anti-parasitic potential of phenylpyrimidines have yielded promising results. A study focused on schistosomiasis—a disease caused by parasitic worms—identified phenylpyrimidine derivatives as potent inhibitors of Schistosoma mansoni.

Case Study: In Vitro Screening

In vitro screening revealed that certain phenylpyrimidines induced paralysis in S. mansoni at low micromolar concentrations without significant cytotoxicity to mammalian cells. This highlights their potential as leads for developing new anti-schistosomal therapeutics .

Mechanistic Insights and Target Identification

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies have utilized target identification techniques to elucidate the pathways affected by these compounds.

Mechanistic Studies

Research has shown that these compounds can modulate key signaling pathways involved in cell proliferation and apoptosis, providing insights into their mode of action. For instance, some derivatives were found to inhibit specific kinases implicated in cancer progression, thereby offering a targeted approach to therapy .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2-Phenylpyrimidine-5-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenylpyrimidine-5-carboxamide

- 2-Phenylpyrimidine-5-carboxylic acid

- 2-Phenylpyrimidine-5-carboxaldehyde

Uniqueness

2-Phenylpyrimidine-5-carboximidamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits unique pharmacological properties .

Biologische Aktivität

2-Phenylpyrimidine-5-carboximidamide hydrochloride is a compound that has gained significant attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound is characterized by a pyrimidine ring substituted with a phenyl group and a carboximidamide functional group . Its molecular formula is C11H12N4⋅HCl, and it is often utilized in its hydrochloride salt form for enhanced stability and solubility.

Synthesis Methodology

The synthesis typically involves the reaction of 2-phenylpyrimidine with cyanamide under acidic conditions. Key parameters include:

- Temperature: 60-80°C

- Solvent: Ethanol or methanol

- Catalyst: Hydrochloric acid

This process results in the formation of the desired hydrochloride salt through a series of chemical transformations, including oxidation, reduction, and substitution reactions.

Biological Activity Overview

This compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Anticancer Activity: The compound has shown potential as an anticancer agent by inhibiting specific enzymes involved in tumor growth. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly breast cancer (MCF-7) and prostate cancer cells .

- Antimicrobial Properties: It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. For instance, it demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Enzyme Inhibition: The compound acts as an enzyme inhibitor, particularly targeting phosphodiesterases (PDEs) which play crucial roles in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, affecting various physiological processes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Binding: The compound binds to the active sites of target enzymes, inhibiting their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can halt tumor progression.

- Receptor Modulation: It may modulate receptor functions by altering their conformational states, impacting downstream signaling pathways critical for cell survival and proliferation.

- Cytotoxic Effects: Studies have shown that the compound induces cytotoxicity in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial functions .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Antimicrobial properties |

| 4-Pyridinylcarboxylic acid | Carboxylic acid at position 4 | Anti-inflammatory effects |

| 5-Fluorouracil | Fluorinated pyrimidine derivative | Anticancer agent |

| 2-Pyridylthiazole | Thiazole ring fused with pyridine | Antiviral activity |

This table highlights how each compound possesses distinct pharmacological properties while sharing similar structural motifs with this compound.

Case Studies

- Anticancer Efficacy: A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing an IC50 value significantly lower than that of standard chemotherapeutics like 5-Fluorouracil. The compound induced apoptosis through caspase activation pathways .

- Antimicrobial Testing: In another study, the compound exhibited MIC values against Escherichia coli at 6.5 μg/mL and Candida albicans at 250 μg/mL, demonstrating its potential as an effective antimicrobial agent .

- Pharmacokinetic Profile: Research indicated that after intravenous administration in animal models, the compound showed a clearance rate of approximately 82.7±1.97 mL h kg and an oral bioavailability of 31.8%, suggesting favorable pharmacokinetic properties for therapeutic use .

Eigenschaften

IUPAC Name |

2-phenylpyrimidine-5-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4.ClH/c12-10(13)9-6-14-11(15-7-9)8-4-2-1-3-5-8;/h1-7H,(H3,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXLUWPGIQEEDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.